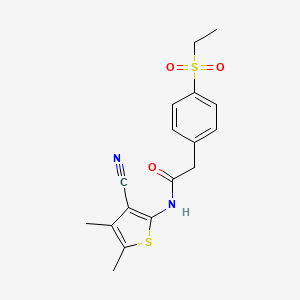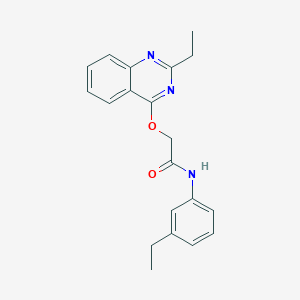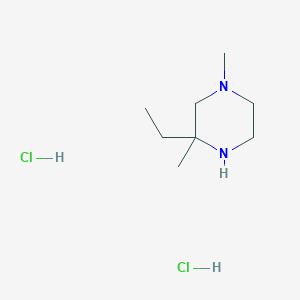![molecular formula C21H22Cl2N2O2 B2820121 1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one CAS No. 329778-33-8](/img/structure/B2820121.png)
1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3,4-Dichlorophenyl)piperazine” is an N-substituted piperazine . It’s a pale yellow crystalline powder .
Physical and Chemical Properties The molecular formula of “1-(3,4-Dichlorophenyl)piperazine” is C10H12Cl2N2 . It has a molecular weight of 231.12 . The melting point is 62-66 °C, and the boiling point is 179 °C (15 mmHg) . The density is approximately 1.2949 g/cm³, and the refractive index is approximately 1.6400 .
Applications De Recherche Scientifique
N-dealkylation of Arylpiperazine Derivatives
- Metabolism and Disposition: Arylpiperazine derivatives are known for their clinical application in treating depression, psychosis, or anxiety. These compounds, including aripiprazole and others, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to various metabolites with diverse effects. Studies have explored the metabolism, disposition, and pharmacological actions of these derivatives, highlighting their extensive distribution in tissues, including the brain, which is their target site for therapeutic effects (Caccia, 2007).
Piperazine Derivatives for Therapeutic Use
- Patent Review (2010-present): Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. It is found in various drugs with therapeutic uses across antipsychotic, antidepressant, anticancer, antiviral, and other domains. Modification of the piperazine nucleus alters the medicinal potential of the resultant molecules, underscoring the flexibility of piperazine as a building block in drug discovery for various diseases (Rathi et al., 2016).
Antibody-Based Methods for Environmental and Food Analysis
- Review on Usage: Antibodies have been utilized as analytical tools in assays for clinical chemistry, endocrinology, and for food and environmental research. This includes the development of immunoassays and biosensors for detecting various compounds, indicating the broad application of biotechnological methods in environmental and food safety analysis (Fránek & Hruška, 2018).
Anti-mycobacterial Activity of Piperazine and its Analogues
- Structure-Activity Relationship Review: Piperazine-based molecules have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review emphasizes the design, rationale, and structure-activity relationship of potent anti-TB molecules containing piperazine, aiding medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Environmental Fate of Aryloxyphenoxy-propionate Herbicides
- Microbial Catabolism Review: The environmental toxicity and biodegradation of aryloxyphenoxy-propionate herbicides, which are structurally related to piperazine derivatives, have been studied. Microbial catabolism presents the most effective method for degrading these herbicides, with research focusing on microbial resources, metabolic pathways, and catabolic enzymes involved in their degradation and mineralization (Zhou et al., 2018).
Safety and Hazards
The compound has several hazard statements, including H318 (causes serious eye damage), H302+H312 (harmful if swallowed or in contact with skin), H314 (causes severe skin burns and eye damage), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Propriétés
IUPAC Name |
(E)-1-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O2/c1-2-27-18-7-3-16(4-8-18)5-10-21(26)25-13-11-24(12-14-25)17-6-9-19(22)20(23)15-17/h3-10,15H,2,11-14H2,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRKBHUOQPGQOV-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide](/img/structure/B2820039.png)


![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2820043.png)
![4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B2820044.png)
![2-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2820046.png)
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2820050.png)
![N-[3-(2-cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2820051.png)
![N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2820055.png)
![10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2820057.png)



![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2820061.png)